molecular formula C18H15ClN6O B3013251 1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892744-83-1

1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3013251
CAS No.: 892744-83-1
M. Wt: 366.81
InChI Key: MWSXPBIANOZTMB-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxadiazole ring, and a chlorinated aromatic ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3-chloro-2-methylphenyl hydrazine and o-tolyl isocyanate. These intermediates are then subjected to cyclization reactions to form the oxadiazole and triazole rings under controlled conditions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic derivatives.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    1-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a similar structure but lacks the o-tolyl group, which may result in different chemical reactivity and biological activity.

    1-(3-chloro-2-methylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: The presence of the p-tolyl group instead of the o-tolyl group can lead to variations in the compound’s properties and applications.

    1-(3-chloro-2-methylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: The m-tolyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both the 1,2,4-oxadiazole and triazole scaffolds. These structures are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN5OC_{19}H_{18}ClN_5O with a molecular weight of approximately 373.84 g/mol. The presence of chlorine and various aromatic groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles , including the target compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes : The oxadiazole moiety can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, studies have shown that oxadiazole derivatives can effectively inhibit HDAC activity at low concentrations (IC50 values ranging from 8.2 to 12.1 nM) .
  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to the target compound exhibit cytotoxic effects against human leukemia (CEM-13), breast cancer (MCF-7), and melanoma (MEL-8) cell lines. For example, certain derivatives displayed greater cytotoxicity than doxorubicin, a standard chemotherapy drug .

Antimicrobial Activity

The oxadiazole and triazole frameworks are also associated with antimicrobial properties. Some studies have reported that related compounds possess significant antibacterial and antifungal activities:

  • Mechanism of Action : The proposed mechanism involves interference with microbial DNA synthesis and disruption of cellular membranes .

Study 1: Antitumor Efficacy

A study evaluated the anticancer effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that one derivative demonstrated an IC50 value of 10.38 µM against MCF-7 cells and induced apoptosis through increased p53 expression and caspase activation .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of oxadiazole-based compounds. It was found that certain derivatives showed potent activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural modifications. Key factors include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances biological activity by increasing the lipophilicity and facilitating better interaction with target proteins.
  • Hybridization : Compounds that combine oxadiazole with other pharmacophores (e.g., triazoles) tend to exhibit synergistic effects, leading to improved potency against cancer cells .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-6-3-4-7-12(10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-9-5-8-13(19)11(14)2/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSXPBIANOZTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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